(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide
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Overview
Description
(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide is a chemical compound with a unique structure that includes a five-membered oxolane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of dimethylamine with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(S)-N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide: shares structural similarities with other oxolane derivatives and carboxamides.
This compound: can be compared to compounds like (2S)-N,N-Dimethyl-5-oxooxolane-2-carboxylic acid and (2S)-N,N-Dimethyl-5-oxooxolane-2-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
CAS No. |
146917-05-7 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
FXIQOWGSQOLZSR-YFKPBYRVSA-N |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Synonyms |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(S)-(9CI) |
Origin of Product |
United States |
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